molecular formula C12H9NO5 B014153 2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate CAS No. 60444-78-2

2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate

Cat. No.: B014153
CAS No.: 60444-78-2
M. Wt: 247.20 g/mol
InChI Key: VHYRHFNOWKMCHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Succinimidyl 4-formylbenzoate is a heterobifunctional building block. It has been used in the conjugation of oligonucleotides to antibodies for protein detection, as well as in the synthesis of fluorescent BODIPY-etoposide.

Mechanism of Action

Target of Action

2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate is primarily used as a linker in antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the antibodies to which it is conjugated. These antibodies are designed to bind to specific antigens on the surface of cells, particularly cancer cells .

Mode of Action

The compound acts as a linker with aldehyde functionality for ADCs . It connects the antibody to a cytotoxic drug, allowing the drug to be delivered directly to the target cells. Once the ADC binds to its target antigen on the cell surface, it is internalized into the cell where the cytotoxic drug is released, leading to cell death .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific cytotoxic drug that is attached to the ADC. The general mechanism involves the disruption of cell division and growth, leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by the properties of the ADC to which it is attached. It plays a crucial role in the bioavailability of the cytotoxic drug, as it allows the drug to be specifically targeted to the cells of interest .

Result of Action

The result of the action of this compound is the targeted delivery of cytotoxic drugs to specific cells. This leads to the death of these cells while minimizing damage to healthy cells . This targeted approach can improve the efficacy of the treatment and reduce side effects compared to traditional chemotherapy .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the stability and efficacy of the ADC can be affected by the pH and temperature of the environment . Additionally, the presence of the target antigen on the cell surface is crucial for the ADC to bind and be internalized into the cell .

Biochemical Analysis

Biochemical Properties

2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate is a linker with aldehyde functionality for antibody-drug-conjugation (ADC) . This means it can interact with various enzymes, proteins, and other biomolecules to facilitate the delivery of drug molecules to target cells . The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the reactions occur .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are largely related to its role in ADC . By facilitating the delivery of drug molecules, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cells and the particular drug molecules being delivered .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a linker in ADC, it can bind to antibodies and drug molecules, facilitating their conjugation . This can lead to changes in the activity of enzymes and other proteins, as well as alterations in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are not well-documented in the available literature. As a linker in ADC, its stability, degradation, and long-term effects on cellular function would be critical factors to consider in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented in the available literature. Given its role in ADC, it is likely that its effects would vary with dosage, with potential threshold effects and possible toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented in the available literature. Given its role in ADC, it would likely interact with various enzymes and cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be critical to its function in ADC . It could potentially interact with various transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-documented in the available literature. Given its role in ADC, it could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5/c14-7-8-1-3-9(4-2-8)12(17)18-13-10(15)5-6-11(13)16/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYRHFNOWKMCHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399606
Record name 4-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60444-78-2
Record name 4-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate
Reactant of Route 2
Reactant of Route 2
2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate
Reactant of Route 3
Reactant of Route 3
2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate
Reactant of Route 4
Reactant of Route 4
2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate
Reactant of Route 5
Reactant of Route 5
2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate
Reactant of Route 6
Reactant of Route 6
2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.